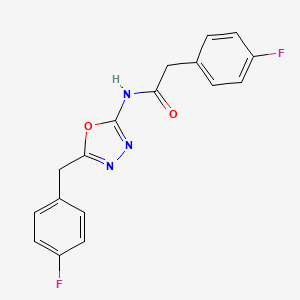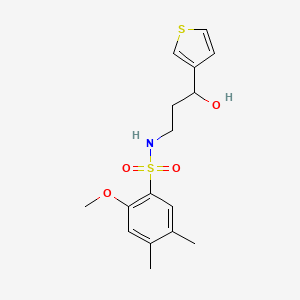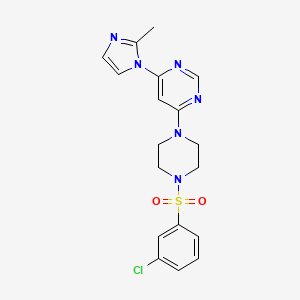![molecular formula C10H15Cl2N3 B2667446 2-(2-Methylpyrrolo[3,2-b]pyridin-1-yl)ethanamine;dihydrochloride CAS No. 2460757-17-7](/img/structure/B2667446.png)
2-(2-Methylpyrrolo[3,2-b]pyridin-1-yl)ethanamine;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methylpyrrolo[3,2-b]pyridin-1-yl)ethanamine;dihydrochloride is a chemical compound with the molecular formula C10H15Cl2N3. It is a solid substance . This product is intended for research use only and is not intended for human or veterinary use.
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H13N3/c1-11-6-4-8-7-13-10-9 (8)3-2-5-12-10/h2-3,5,7,11H,4,6H2,1H3, (H,12,13) . This code provides a specific string of characters that represent the molecular structure of the compound.Physical and Chemical Properties Analysis
The compound is a solid . Its molecular weight is 248.15. The InChI code provides further information about its molecular structure .Aplicaciones Científicas De Investigación
DNA Interaction and Cytotoxicity Studies
Copper(II) complexes with tridentate ligands, one of which is structurally related to the query compound, show significant DNA binding properties and demonstrate low toxicity for different cancer cell lines. These complexes interact with DNA, causing minor structural changes and exhibit DNA cleavage activity in the presence of reducing agents due to hydroxyl radicals (Kumar et al., 2012).
Catalytic Applications
(Imino)pyridine palladium(II) complexes, similar to the compound , have been studied for their potential as catalysts in ethylene dimerization. These complexes, under certain conditions, exhibit high catalytic activities in selective ethylene dimerization, pointing to the role of pyridine derivatives in catalysis (Nyamato et al., 2015).
Film Fabrication and Optical Response
Studies on dibranched chromophores with pyrrole-pyridine-based architecture, similar to the compound of interest, have been conducted to understand their utility in electrooptic film fabrication. These compounds exhibit significant potential in creating thin-film microstructures with tailored optical and electrooptic responses, underscoring their importance in material science (Facchetti et al., 2006).
Synthesis and Characterization of Novel Compounds
The synthesis of zinc complexes bearing N,N'-bidentate entiopure ligands, structurally related to the query compound, reveals their utility in the ring-opening polymerization of rac-lactide. These complexes highlight the role of pyridine derivatives in the synthesis of stereocontrolled polymers, indicating their application in polymer chemistry (Nayab et al., 2012).
Ligand Exchange and Spin State Equilibria
Fe(II) complexes based on pentadentate ligands, closely related to the chemical in query, have been investigated for their ligand exchange properties and spin state equilibria in aqueous media. These studies are crucial for understanding the solution chemistry of such complexes and their potential applications in catalysis and materials science (Draksharapu et al., 2012).
Safety and Hazards
The compound has been classified as Aquatic Acute 1, Aquatic Chronic 1, Eye Irritant 2, and Skin Sensitizer 1 . The safety information includes several hazard statements: H317 - May cause an allergic skin reaction, H319 - Causes serious eye irritation, and H410 - Very toxic to aquatic life with long lasting effects . Precautionary statements include: P261 - Avoid breathing dust/fume/gas/mist/vapours/spray, P264 - Wash thoroughly after handling, P273 - Avoid release to the environment, P280 - Wear protective gloves/protective clothing/eye protection/face protection, P302 + P352 - IF ON SKIN: Wash with plenty of soap and water, and P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes .
Propiedades
IUPAC Name |
2-(2-methylpyrrolo[3,2-b]pyridin-1-yl)ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3.2ClH/c1-8-7-9-10(3-2-5-12-9)13(8)6-4-11;;/h2-3,5,7H,4,6,11H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGQBZVYULXVTMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1CCN)C=CC=N2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl N-[3-(methylsulfanyl)phenyl]carbamate](/img/structure/B2667370.png)
![N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2667371.png)
![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(5-chloro-2-methoxyphenyl)methanone](/img/structure/B2667372.png)


![5-Chloro-6-Oxo-1-[3-(Trifluoromethyl)Benzyl]-1,6-Dihydro-3-Pyridinecarboxylic Acid](/img/structure/B2667377.png)
![N-[3-(3-chlorophenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]furan-2-carboxamide](/img/structure/B2667379.png)



![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-1-(m-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2667386.png)
